molecular formula C17H26N2O2 B4746760 4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide

4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide

Katalognummer: B4746760
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: LXVIDHHRFITSSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in treating B-cell malignancies and autoimmune diseases.

Wirkmechanismus

4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide works by selectively inhibiting the activity of BTK, a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which play a key role in the immune system. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote the growth and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the proliferation and survival of B-cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which may make it a viable candidate for clinical development. However, this compound is still in the early stages of development, and more research is needed to fully understand its potential advantages and limitations.

Zukünftige Richtungen

There are several potential future directions for research on 4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential use in other B-cell malignancies and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown promise in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

4-acetamido-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12(20)18-14-9-7-13(8-10-14)15(21)19-17(5,6)11-16(2,3)4/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVIDHHRFITSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(acetylamino)-N-(1,1,3,3-tetramethylbutyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.